molecular formula C15H14O3 B6289142 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid CAS No. 925908-21-0

4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid

Cat. No.: B6289142
CAS No.: 925908-21-0
M. Wt: 242.27 g/mol
InChI Key: YJOYXCOMDDPRDI-UHFFFAOYSA-N
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Description

4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid is an organic compound with a complex structure that includes a hydroxymethyl group and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxymethylbenzaldehyde with methylbenzoic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(4-carboxyphenyl)-3-methylbenzoic acid.

Scientific Research Applications

4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, which can be crucial in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxymethylbenzoic acid
  • 3-Methylbenzoic acid
  • 4-(Hydroxymethyl)phenylacetic acid

Uniqueness

4-(4-Hydroxymethylphenyl)-3-methylbenzoic acid is unique due to the presence of both a hydroxymethyl group and a methylbenzoic acid moiety. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-13(15(17)18)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOYXCOMDDPRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581356
Record name 4'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925908-21-0
Record name 4'-(Hydroxymethyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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